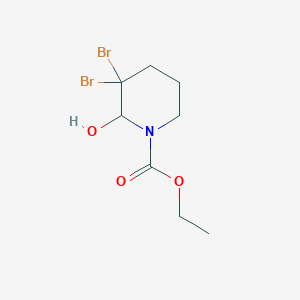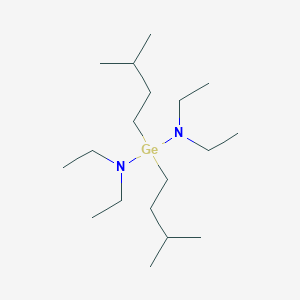
N,N,N',N'-Tetraethyl-1,1-bis(3-methylbutyl)germanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N’,N’-Tetraethyl-1,1-bis(3-methylbutyl)germanediamine: is a chemical compound that belongs to the class of organogermanium compounds. These compounds are characterized by the presence of germanium atoms bonded to organic groups. The unique structure of N,N,N’,N’-Tetraethyl-1,1-bis(3-methylbutyl)germanediamine makes it an interesting subject for various scientific studies and industrial applications.
Méthodes De Préparation
The synthesis of N,N,N’,N’-Tetraethyl-1,1-bis(3-methylbutyl)germanediamine typically involves the reaction of germanium tetrachloride with appropriate amines under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general synthetic route can be summarized as follows:
Reaction of Germanium Tetrachloride with Amines: Germanium tetrachloride is reacted with N,N-diethyl-3-methylbutylamine in the presence of a base such as triethylamine. The reaction is carried out at a temperature of around 0-5°C to control the exothermic nature of the reaction.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure N,N,N’,N’-Tetraethyl-1,1-bis(3-methylbutyl)germanediamine.
Analyse Des Réactions Chimiques
N,N,N’,N’-Tetraethyl-1,1-bis(3-methylbutyl)germanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically leads to the formation of germanium dioxide and other by-products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride. The reduction process can lead to the formation of germanium hydrides.
Substitution: The compound can undergo substitution reactions where the germanium atom is replaced by other atoms or groups. Common reagents for substitution reactions include halogens and organometallic compounds.
Applications De Recherche Scientifique
N,N,N’,N’-Tetraethyl-1,1-bis(3-methylbutyl)germanediamine has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds. Its unique structure makes it a valuable compound for studying the properties of germanium-containing molecules.
Biology: The compound has been studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore the potential use of N,N,N’,N’-Tetraethyl-1,1-bis(3-methylbutyl)germanediamine in medical applications, such as drug delivery systems and imaging agents.
Industry: The compound is used in the production of advanced materials, including semiconductors and optoelectronic devices.
Mécanisme D'action
The mechanism of action of N,N,N’,N’-Tetraethyl-1,1-bis(3-methylbutyl)germanediamine involves its interaction with specific molecular targets and pathways. The germanium atom in the compound can form stable complexes with various biomolecules, influencing their structure and function. The compound’s effects on cellular processes are mediated through its ability to modulate the activity of enzymes and other proteins.
Comparaison Avec Des Composés Similaires
N,N,N’,N’-Tetraethyl-1,1-bis(3-methylbutyl)germanediamine can be compared with other similar compounds, such as:
N,N,N’,N’-Tetramethyl-1,3-propanediamine: This compound has a similar structure but with methyl groups instead of ethyl groups. It is used in various chemical reactions and has different properties compared to N,N,N’,N’-Tetraethyl-1,1-bis(3-methylbutyl)germanediamine.
Tetramethylethylenediamine: Another similar compound with a different backbone structure. It is widely used as a ligand in coordination chemistry and has distinct chemical properties.
The uniqueness of N,N,N’,N’-Tetraethyl-1,1-bis(3-methylbutyl)germanediamine lies in its specific substitution pattern and the presence of germanium, which imparts unique chemical and physical properties to the compound.
Propriétés
Numéro CAS |
91486-06-5 |
|---|---|
Formule moléculaire |
C18H42GeN2 |
Poids moléculaire |
359.2 g/mol |
Nom IUPAC |
N-[diethylamino-bis(3-methylbutyl)germyl]-N-ethylethanamine |
InChI |
InChI=1S/C18H42GeN2/c1-9-20(10-2)19(15-13-17(5)6,16-14-18(7)8)21(11-3)12-4/h17-18H,9-16H2,1-8H3 |
Clé InChI |
IKPSBOSQSXVSJX-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)[Ge](CCC(C)C)(CCC(C)C)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Prop-2-en-1-yl 4-oxo-4-[(tributylstannyl)oxy]but-2-enoate](/img/structure/B14365958.png)
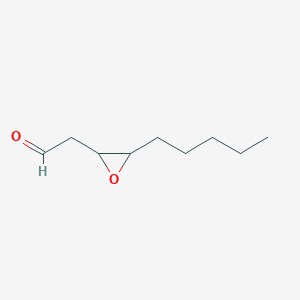
![N-(3-Chlorophenyl)-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14365974.png)

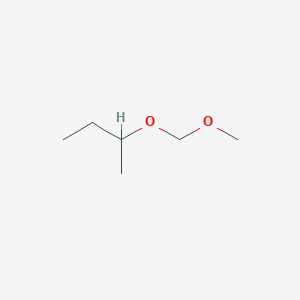
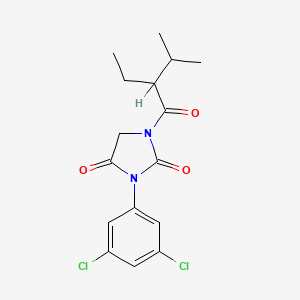
![3,3,8-Trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B14365999.png)
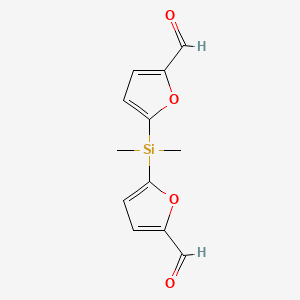

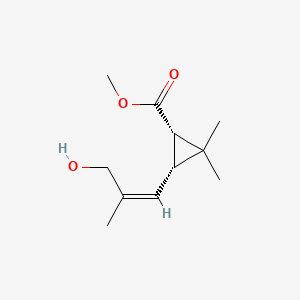
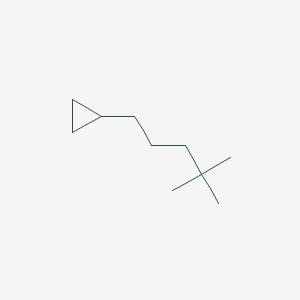
![2-[1-(Pyridin-2-yl)propan-2-ylidene]hydrazine-1-carboxamide](/img/structure/B14366025.png)
